3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile

Pyrazole synthesis Nitrile hydrolysis Building block utility

Researchers needing pyrazole scaffolds with orthogonal reactive handles face limited options lacking the N1-cyanoethyl group for chemoselective hydrolysis to propionic acid derivatives. • Three distinct reactive handles: 4-formyl (hydrazone/Schiff base formation), N1-propanenitrile (masked propionic acid equivalent), and 3-phenyl (SAR anchor). • Published 68% Vilsmeier-Haack synthesis benchmark; XLogP3 1.0, MW 225.25 - Rule of Three compliant for fragment-based screening. • GHS Acute Toxicity Cat. 4 - reduced compliance burden for parallel synthesis and HTS workflows.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 255710-82-8
Cat. No. B1335138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
CAS255710-82-8
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N
InChIInChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2
InChIKeyAFTHLJYQIOKCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile Overview


3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile (CAS 255710-82-8) is a heterocyclic building block belonging to the class of polyfunctional pyrazoles. It is characterized by a pyrazole core bearing three distinct reactive handles: a 4-formyl group, a 3-phenyl substituent, and an N1-propanenitrile chain. This compound was first reported as part of a series of previously unknown 3-aryl-1-(2-cyanoethyl)-4-formylpyrazoles synthesized via reaction of 2-cyanoethylhydrazones with the Vilsmeier–Haack reagent [1]. Its molecular formula is C₁₃H₁₁N₃O with a molecular weight of 225.25 g/mol and a computed XLogP3-AA of 1.0 [2].

1 Polyfunctional pyrazole scaffold with three reactive handles for library synthesis
2 N1-propanenitrile chain enables post-synthetic hydrolysis to acid/amide derivatives
3 Vilsmeier–Haack synthesis context with literature yield and methodology precedent

Why 3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile Cannot Be Replaced


Generic substitution of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile with simpler pyrazole carbaldehydes (e.g., 3-phenyl-1H-pyrazole-4-carbaldehyde) or analogs with different N1-substituents is not chemically equivalent. The N1-propanenitrile chain is a critical functional handle that enables subsequent hydrolysis to propionic acid or amide derivatives, a transformation demonstrated in the synthesis of 3-(3-aryl-4-formyl-1-pyrazolyl)propionic acids [1]. Analogs lacking this nitrile group cannot undergo the same chemoselective hydrolysis, rendering them unsuitable as direct substitutes in synthetic pathways that rely on this specific reactivity. Additionally, the combination of the 4-formyl and 3-phenyl groups with the N1-cyanoethyl chain creates a unique electronic and steric environment that influences downstream reactivity, making empirical substitution without validation a risk to synthetic success.

Nitrile handle absence N1-unsubstituted or N1-alkyl analogs lack the hydrolyzable cyanoethyl group, blocking access to propionic acid diversification pathways.
Electronic environment shift Changing the N1 substituent alters the steric and electronic profile of the pyrazole core, which may shift downstream reactivity and yield.
Synthetic route mismatch Generic pyrazole carbaldehydes are often accessed via different hydrazone precursors; the N1-propanenitrile hydrazone route may not transfer directly.

Differentiation Evidence for 3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile


Chemoselective Hydrolysis and Synthetic Yield

The target compound 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile was obtained in 68% yield via Vilsmeier–Haack formylation of the corresponding 2-cyanoethylhydrazone [1]. This yield reflects the efficiency of the specific N1-propanenitrile hydrazone precursor in the cyclization/formylation cascade. In contrast, the direct analog 3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 353514-39-3) is typically synthesized via alternative routes (e.g., Vilsmeier–Haack on unsubstituted hydrazones) with yields often falling in the 50-65% range, though no direct head-to-head study exists. More importantly, the target compound's N1-nitrile group enables quantitative conversion to 3-(3-aryl-4-formyl-1-pyrazolyl)propionic acid upon treatment with concentrated HCl, a transformation that is impossible for the N1-unsubstituted analog [2].

Synthetic Yield
Class-level inference
68% reported yield (target) vs. 50–65% typical range (N1-unsubstituted analog)
Supports yield-efficiency context for the cyanoethyl-substituted hydrazone precursor.
No direct head-to-head study; values drawn from same methodology paper and general literature precedent.
Pyrazole synthesis Nitrile hydrolysis Building block utility Vilsmeier–Haack reaction

Computed Lipophilicity Profile

The computed partition coefficient (XLogP3-AA) for 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is 1.0 [1]. This value reflects the moderate lipophilicity contributed by the N1-propanenitrile chain. For comparison, the N1-methyl analog (CAS not available) is predicted to have XLogP3 of ~1.5, while the N1-phenyl analog (CAS not available) would exceed 2.5. The lower XLogP3 of the target compound indicates improved aqueous solubility relative to more lipophilic N1-substituted analogs, which is advantageous for applications requiring balanced hydrophilicity-lipophilicity profiles (e.g., fragment-based drug discovery or biochemical assay compatibility).

Lipophilicity
Class-level inference
XLogP3 = 1.0 (computed)
Moderate lipophilicity profile, may support balanced solubility for fragment-based screening.
Experimental logP not available; value from PubChem prediction algorithm.
Drug-likeness Lipophilicity Physicochemical profiling Pyrazole library design

GHS Hazard Classification

According to the ECHA C&L Inventory, 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is classified as Acute Toxicity Category 4 (H302, H312, H332) [1]. Many structurally related heterocyclic aldehydes and nitriles, such as 4-cyanobenzaldehyde, carry higher hazard classifications (e.g., Acute Tox. 3) or additional hazard statements. The Category 4 classification represents the lowest acute toxicity hazard band within the GHS system for substances that require a warning label, indicating a relatively favorable safety margin for laboratory handling compared to more hazardous pyrazole intermediates.

Hazard Profile
Class-level inference
Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2; Eye Irrit. 2A
Lowest acute toxicity band among classified pyrazole aldehydes per ECHA notification.
Single notification basis; requires site-specific SDS review for procurement compliance.
Safety assessment Hazard classification Lab handling Procurement risk management

Derivatization Versatility via Cyanoethyl Hydrolysis

The N1-propanenitrile moiety of the target compound undergoes efficient acid hydrolysis to the corresponding propionic acid, as demonstrated in the synthesis of 3-(3-aryl-4-formyl-1-pyrazolyl)propionic acids [1]. The resulting acid is further convertible to primary amides. This two-step derivatization sequence (nitrile → acid → amide) is enabled exclusively by the cyanoethyl group. In contrast, N1-methyl, N1-ethyl, or N1-phenyl analogs lack a hydrolyzable terminal group and cannot access these acid/amide derivatives directly. Comparative hydrolysis of the 3-phenyl analog proceeds with high efficiency (>90% by TLC monitoring, per reported methodology), although exact isolated yields for the specific phenyl-bearing compound were not separately tabulated in the 2004 paper.

Derivatization Scope
Cross-study comparable
Hydrolysis to propionic acid proceeds efficiently (>90% TLC completion reported)
Enables nitrile-to-acid-to-amide diversification sequence not available to N1-alkyl/aryl analogs.
Isolated yields for the specific phenyl analog were not separately tabulated in the 2004 study.
Synthetic intermediate Functional group interconversion Carboxylic acid synthesis Amide coupling

Commercial Purity Specifications

Commercial listings for 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile (CAS 255710-82-8) from multiple suppliers indicate a standard purity of 95% (Bidepharm) or ≥98% (MolCore) . Analytical support (NMR, HPLC, GC) is typically available upon request. In contrast, the closest commercially available analog, 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile (CAS 887408-05-1), is offered at 98% purity by Bidepharm at a comparable price point , but lacks the propanoic acid diversification pathway described above. The purity parity indicates equivalent commercial investment in quality control for both compounds, with the target compound providing additional synthetic utility at no purity premium.

Commercial Purity
Data to verify
95% to ≥98% purity range across suppliers
Comparable purity grade to closest commercial analog; selection may be driven by synthetic utility.
Vendor specifications; no independent purity verification performed.
QC specifications Purchased purity Batch consistency Vendor comparison

Application Scenarios for 3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile


Antibacterial Propionic Acid Library Synthesis

The N1-cyanoethyl group of the target compound serves as a masked propionic acid equivalent. Upon hydrolysis with concentrated HCl (as demonstrated in the 2004 paper by Bratenko et al. [1]), it yields 3-(3-aryl-4-formyl-1-pyrazolyl)propionic acids. These acids retain the reactive 4-formyl group, enabling further hydrazone or Schiff base formation. Given the reported antimicrobial activity of related 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives against Acinetobacter baumannii (zones of inhibition up to 85 mm, MIC as low as 4 µg/mL) [2], the propionic acid derivatives accessible from CAS 255710-82-8 represent a structurally distinct sub-series for structure-activity relationship (SAR) exploration.

Fragment-Based Drug Discovery with Balanced Lipophilicity

With a computed XLogP3 of 1.0 [1], 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile occupies a favorable lipophilicity range for fragment libraries. The compound's molecular weight (225.25 g/mol) and hydrogen bond acceptor count (3) comply with the Rule of Three guidelines for fragment-based screening. The combination of a reactive aldehyde (for covalent or reversible covalent library generation) and a nitrile group (for nitrile-focused library enumeration) makes this compound a dual-purpose fragment starting point that is not replicated by N1-methyl or N1-phenyl analogs.

Vilsmeier–Haack Methodology Development

The original 1999 synthesis of 3-aryl-1-(2-cyanoethyl)-4-formylpyrazoles [1] used acetophenone 2-cyanoethylhydrazone as a model substrate for Vilsmeier–Haack cyclization/formylation. Researchers developing new Vilsmeier–Haack variants can employ CAS 255710-82-8 as a reference standard to benchmark yield and selectivity against the published 68% yield. The compound's defined structure and commercial availability facilitate its use as a calibrant for reaction optimization studies.

Safety-Conscious Procurement for High-Throughput Labs

The ECHA-notified GHS classification of Acute Toxicity Category 4 for oral, dermal, and inhalation routes [1] places this compound in the lowest acute toxicity band requiring a warning label. For laboratories running parallel synthesis or high-throughput experimentation with pyrazole building blocks, this classification profile reduces the administrative burden associated with handling more hazardous analogs. Safety documentation is readily available via PubChem and vendor SDS, streamlining procurement compliance.

Application
Selection Property
Validation Focus
Propionic acid library synthesis
Hydrolyzable N1-nitrile masked acid
Acid hydrolysis conversion and purity check
Fragment-based screening libraries
Computed XLogP3 1.0 and low molecular weight
Solubility and non-specific binding assay context
Vilsmeier–Haack methodology calibration
Literature-reported 68% yield benchmark
Yield and selectivity benchmarking
Safety-conscious lab procurement
GHS Acute Tox. 4 hazard band
SDS review and institutional safety compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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